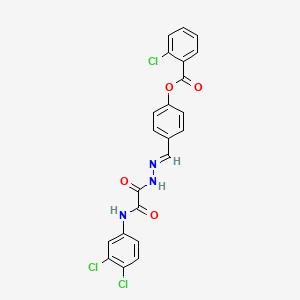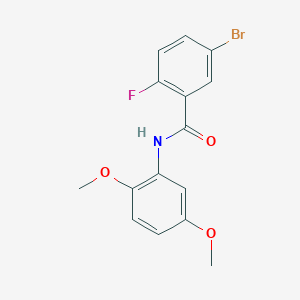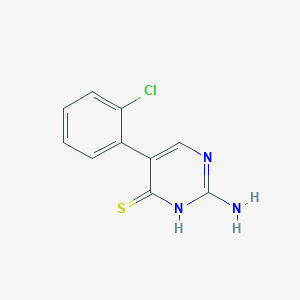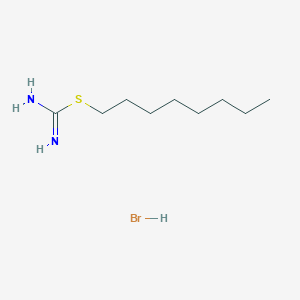
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(422)dec-7-ene-9,10-dicarboxylic anhydride is a unique organic compound with the molecular formula C12H14O3 It is characterized by its bicyclic structure, which includes a double bond and two carboxylic anhydride groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a conjugated diene with a dienophile under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using specialized reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or other reduced derivatives
Substitution: Substituted bicyclic compounds
科学的研究の応用
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride involves its ability to undergo various chemical reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has a similar bicyclic structure but with additional carboxylic anhydride groups.
7,8-Dioxabicyclo(4.2.2)dec-9-ene: This compound features an oxygen bridge within the bicyclic structure.
Uniqueness
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride is unique due to its specific bicyclic structure and the presence of two carboxylic anhydride groups. This combination of features makes it a versatile compound in synthetic chemistry and various research applications.
特性
CAS番号 |
5649-93-4 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
4-oxatricyclo[5.4.2.02,6]tridec-12-ene-3,5-dione |
InChI |
InChI=1S/C12H14O3/c13-11-9-7-3-1-2-4-8(6-5-7)10(9)12(14)15-11/h5-10H,1-4H2 |
InChIキー |
URCPRWSOPFAFOE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C=CC(C1)C3C2C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)




![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)



![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)



